molecular formula C15H21N3O2S B7185135 N-(2-cyanoethyl)-N-(4-methylphenyl)piperidine-1-sulfonamide

N-(2-cyanoethyl)-N-(4-methylphenyl)piperidine-1-sulfonamide

Cat. No.: B7185135
M. Wt: 307.4 g/mol
InChI Key: TYEVWNMFQSDYOJ-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-N-(4-methylphenyl)piperidine-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the piperidine ring and the sulfonamide group in its structure suggests potential biological activity.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(4-methylphenyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-14-6-8-15(9-7-14)18(13-5-10-16)21(19,20)17-11-3-2-4-12-17/h6-9H,2-5,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEVWNMFQSDYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCC#N)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-N-(4-methylphenyl)piperidine-1-sulfonamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.

    Addition of the cyanoethyl group: The final step involves the alkylation of the sulfonamide with a cyanoethylating agent, such as acrylonitrile, under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-N-(4-methylphenyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfonamides.

    Medicine: Possible antimicrobial or anticancer activity due to the presence of the sulfonamide group.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-N-(4-methylphenyl)piperidine-1-sulfonamide likely involves the inhibition of enzymes that utilize sulfonamide groups as substrates. The cyanoethyl group may enhance the binding affinity to the target enzyme, leading to increased potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-phenylpiperidine-1-sulfonamide
  • N-(4-methylphenyl)piperidine-1-sulfonamide
  • N-(2-cyanoethyl)piperidine-1-sulfonamide

Uniqueness

N-(2-cyanoethyl)-N-(4-methylphenyl)piperidine-1-sulfonamide is unique due to the presence of both the cyanoethyl and 4-methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

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